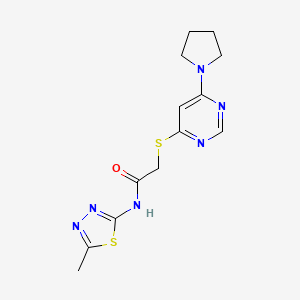

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6OS2/c1-9-17-18-13(22-9)16-11(20)7-21-12-6-10(14-8-15-12)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHZGABQYPERPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). The MTT assay is commonly used to evaluate the cytotoxicity of these compounds against cancer cells, demonstrating varying degrees of effectiveness compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Case Studies and Research Findings

- Anticancer Studies : A study focused on synthesizing novel thiadiazole derivatives evaluated their anticancer activity against several human cancer cell lines. The results indicated that while some derivatives showed notable cytotoxicity, none surpassed the efficacy of doxorubicin .

- Antimicrobial Research : Another research project investigated the antibacterial and antifungal activities of various thiadiazole derivatives. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents due to their effectiveness against resistant strains .

- Pharmacological Insights : A comprehensive review highlighted the role of five-membered heterocycles like thiadiazoles in drug design, emphasizing their utility as scaffolds for developing new antibiotics and anticancer agents. The study underscored the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved are determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The compound shares a common scaffold with several analogs reported in and , which differ in substituents on the thiadiazole and pyrimidine rings. Key comparisons include:

Key Observations :

- The pyrrolidin-1-yl group in the target compound may enhance solubility in polar solvents compared to lipophilic substituents like 4-chlorobenzylthio (5e) .

- Trifluoromethyl groups (e.g., 5g in ) are often used to improve metabolic stability and binding affinity, whereas methylthio groups (e.g., 5k) balance lipophilicity and polarity .

Physicochemical Properties

Data from and provide insights into yields, melting points, and solubility:

Key Observations :

Spectroscopic and Analytical Data

provides detailed NMR and LCMS data for compound 5g (C17H14F3N5O3S2):

- ¹H NMR : δ8.33 (pyrimidine proton), 7.18–6.62 (aromatic protons), 5.21 (s, 2H, benzylthio), 3.73 (s, 3H, methoxy) .

- LCMS: m/z 458.1220 (observed) vs. 458.0490 (calculated), indicating minor impurities or isotopic contributions .

For the target compound, the pyrrolidin-1-yl group would likely produce distinct NMR signals:

- Expected peaks: δ3.0–3.5 (pyrrolidine CH2), δ1.7–2.0 (pyrrolidine CH2), and δ2.5 (thiadiazole CH3).

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is CHNS, with a molecular weight of approximately 282.37 g/mol. The structure features a thiadiazole ring and a pyrimidine moiety, which contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 282.37 g/mol |

| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .

- Receptor Modulation : It can modulate specific receptors on cell surfaces, affecting signal transduction pathways that are vital for cell proliferation and survival.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is critical for its anticancer activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide. For example, compounds with similar structures have demonstrated significant efficacy against various cancer cell lines:

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 18 μM to 57.3 μM against human breast cancer cells . This suggests that the target compound may exhibit comparable or enhanced potency.

Other Biological Activities

The compound's thiadiazole and pyrimidine components suggest additional biological activities:

- Antimicrobial Properties : Thiadiazole derivatives are often explored for their antimicrobial efficacy against various pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Case Studies

- Study on PARP Inhibition : A study demonstrated that derivatives similar to this compound inhibited PARP activity significantly at varying concentrations (0.01 to 100 µM), indicating potential as a therapeutic agent in oncology .

- Corrosion Inhibition Studies : Although not directly related to biological activity in humans, studies on similar thiadiazole compounds have shown effective corrosion inhibition in acidic environments due to their adsorption properties . This highlights the versatility of thiadiazole compounds beyond medicinal chemistry.

Q & A

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.